1-(4-Methyl-4,5-dihydro-1H-imidazol-2-yl)-1H-pyrazole hydroiodide
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Overview
Description
1-(4-Methyl-4,5-dihydro-1H-imidazol-2-yl)-1H-pyrazole hydroiodide is a useful research compound. Its molecular formula is C7H11IN4 and its molecular weight is 278.09 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Identification in Heterocyclic Compounds
1-(4-Methyl-4,5-dihydro-1H-imidazol-2-yl)-1H-pyrazole hydroiodide plays a role in the synthesis of various heterocyclic compounds. Research by Adnan et al. (2014) demonstrates its use in the preparation of oxazepine, pyrazole, and isoxazole derivatives, highlighting its versatility in chemical synthesis Adnan, Hassan, & Thamer, 2014.
Antifungal and Antimycobacterial Activities
This compound has shown potential in antifungal and antimycobacterial applications. Zampieri et al. (2008) synthesized 1-(3,5-Diaryl-4,5-dihydro-1H-pyrazol-4-yl)-1H-imidazole derivatives and found them effective against Candida albicans and Mycobacterium tuberculosis Zampieri et al., 2008.
Structural Studies
The structural studies of related compounds, as explored by Tretyakov et al. (2004), provide insights into the potential applications of these compounds in material science and molecular engineering Tretyakov, Romanenko, & Ovcharenko, 2004.
Novel Heterocyclic Syntheses
Kariuki et al. (2022) demonstrated the synthesis of novel heterocyclic compounds, including pyrazol-1-yl thiazoles, utilizing derivatives of this compound, which may have implications in various fields of medicinal and synthetic chemistry Kariuki et al., 2022.
Potential Anticoagulants
Lourenço et al. (2018) investigated imidazolyl-pyrazoles for anticoagulant properties, suggesting the role of related compounds in the development of new therapeutic agents Lourenço et al., 2018.
Antiulcer and Cytoprotective Activities
The research by Ikeda et al. (1996) on pyrazole derivatives related to mepirizole and dulcerozine, including imidazolyl derivatives, highlights their potential in developing treatments for ulcers and their cytoprotective properties Ikeda et al., 1996.
Properties
IUPAC Name |
1-(5-methyl-4,5-dihydro-1H-imidazol-2-yl)pyrazole;hydroiodide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4.HI/c1-6-5-8-7(10-6)11-4-2-3-9-11;/h2-4,6H,5H2,1H3,(H,8,10);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFUIPHAVQQTSV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN=C(N1)N2C=CC=N2.I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11IN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.